7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyrimidine class, characterized by a fused imidazole-pyrimidine core with a cyclopropyl substituent at the 7-position and a methyl group at the 2-position. Its molecular formula is C10H15N3 with a molecular weight of 177.25 g/mol, and it is commercially catalogued as Enamine building block EN300-1118366, typically supplied at 95% purity.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13063503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=CN2CCC(NC2=N1)C3CC3
InChIInChI=1S/C10H15N3/c1-7-6-13-5-4-9(8-2-3-8)12-10(13)11-7/h6,8-9H,2-5H2,1H3,(H,11,12)
InChIKeyIDYDWSQGTZNSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695083-05-6) – Structural Class and Baseline Characteristics


7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyrimidine class, characterized by a fused imidazole-pyrimidine core with a cyclopropyl substituent at the 7-position and a methyl group at the 2-position . Its molecular formula is C10H15N3 with a molecular weight of 177.25 g/mol, and it is commercially catalogued as Enamine building block EN300-1118366, typically supplied at 95% purity . The tetrahydroimidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, anticancer, anti-inflammatory, and neuroprotective activities [1]. However, this specific compound lacks published primary biological activity data as of the search date, and its differentiation must be inferred from structural comparisons with closely related analogs.

Why Generic Substitution Fails for 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Within the tetrahydroimidazo[1,2-a]pyrimidine chemical space, subtle variations in substitution position and saturation state can profoundly alter molecular properties. The 7-cyclopropyl regioisomer (this compound) is structurally distinct from the 5-cyclopropyl analog (CAS 1694377-72-4), and both differ from the des-methyl analog (CAS 1692652-92-8) and the fully aromatic 7-cyclopropylimidazo[1,2-a]pyrimidine (CAS 375857-72-0) . The cyclopropyl group is known to influence metabolic stability, lipophilicity, and conformational restriction in drug-like molecules, while the 2-methyl substituent contributes additional steric and electronic modulation [1]. Generic interchange among these analogs without experimental verification risks introducing confounding variables in SAR studies—differences in LogP, solubility, metabolic susceptibility, and target engagement are predictable but not quantitatively characterized for this specific scaffold. Procurement decisions should therefore be guided by the specific substitution pattern required for the intended synthetic or screening workflow, rather than assuming functional equivalence among in-class compounds [2].

Quantitative Evidence Guide: 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Positional Isomer Differentiation: 7-Cyclopropyl vs. 5-Cyclopropyl Regioisomer

The target compound exists as a distinct regioisomer relative to 5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1694377-72-4). The cyclopropyl group position (C-7 vs. C-5) alters the spatial orientation of the cyclopropyl moiety relative to the bridgehead nitrogen and the imidazole ring system, which is expected to affect steric accessibility, hydrogen-bonding geometry, and metabolic soft-spot exposure . In the broader imidazo[1,2-a]pyrimidine class, regioisomeric substitution at C-5 versus C-7 has been shown to yield different receptor binding profiles; for example, in the GABAA α2/α3 agonist series, substitution position critically determined functional selectivity [1]. No direct head-to-head quantitative comparison data for these two specific regioisomers has been published.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

2-Methyl Substitution: Target Compound vs. Des-Methyl Analog

The presence of a methyl group at the C-2 position differentiates this compound from 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1692652-92-8), which lacks any substituent at C-2. In the imidazo[1,2-a]pyrimidine series, C-2 alkyl substitution has been reported to modulate lipophilicity; for example, ethyl and isopropyl substituents at C-6 increased cLogP by approximately +0.8 versus unsubstituted analogs . For a related 7-isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine analog, the measured LogP was 0.11 . The 2-methyl group in the target compound is predicted to incrementally increase lipophilicity compared to the des-methyl comparator, although no experimentally measured LogP or cLogP value has been reported specifically for this compound.

Medicinal Chemistry Lipophilicity Modulation Metabolic Stability

Tetrahydro Saturation State: 7,8-Dihydro vs. Fully Aromatic Imidazo[1,2-a]pyrimidine

The target compound contains a saturated 5,6,7,8-tetrahydro ring system, which contrasts with the fully aromatic 7-Cyclopropylimidazo[1,2-a]pyrimidine (CAS 375857-72-0). The fully aromatic analog (C9H9N3, MW 159.19) has a reported ACD/LogP of 1.46 and ACD/LogD (pH 5.5) of 0.62 . The tetrahydro analog is expected to have altered lipophilicity (lower LogP due to reduced aromatic surface area), increased conformational flexibility, and distinct metabolic vulnerability compared to the fully aromatic counterpart. This saturation difference is critical in drug design: tetrahydroimidazo[1,2-a]pyrimidines were specifically claimed in US Patent 5,252,563 for neuroprotective applications targeting excitotoxic injury, whereas aromatic imidazo[1,2-a]pyrimidines are more commonly associated with kinase inhibition and GABAA receptor modulation [1][2].

Chemical Stability Conformational Flexibility Drug Design

Cyclopropyl vs. Isopropyl Substituent: Conformational and Metabolic Differentiation

The cyclopropyl group at C-7 distinguishes this compound from analogs bearing open-chain alkyl substituents such as isopropyl (e.g., 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine, CAS 170886-33-6, LogP = 0.11) . The cyclopropyl ring imposes conformational rigidity (restricted bond rotation vs. isopropyl) and alters metabolic oxidation pathways relative to acyclic alkyl groups. In broader medicinal chemistry, cyclopropyl substitution has been associated with reduced CYP450-mediated oxidation, improved metabolic stability, and enhanced target binding through favorable van der Waals contacts in hydrophobic pockets [1]. In an imidazo[1,2-a]pyrimidine SAR context, a cyclopropyl analog (compound 9) showed lower mLogD (1.1) compared to a more lipophilic comparator, demonstrating the cyclopropyl group's capacity to reduce lipophilicity while maintaining or tuning biological activity [2].

Metabolic Stability Conformational Restriction Cyclopropyl Effect

Application Scenarios for 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Structural Differentiation


Regioisomer-Specific SAR Library Synthesis for CNS Target Exploration

When constructing a focused library around the tetrahydroimidazo[1,2-a]pyrimidine scaffold for CNS targets (e.g., GABAA receptor subtypes, excitatory amino acid receptors), the 7-cyclopropyl regioisomer provides a distinct spatial vector compared to the 5-cyclopropyl analog. This differentiation is critical for exploring structure-activity relationships where the cyclopropyl group's orientation relative to the pharmacophore determines receptor subtype selectivity. The tetrahydro core is specifically relevant to neuroprotective applications, as evidenced by the patent literature claiming this scaffold class for treating excitotoxic injury following ischemia or stroke [1].

Metabolic Stability Optimization via Cyclopropyl Incorporation

The cyclopropyl group at C-7 is expected to confer enhanced metabolic stability relative to analogs with open-chain alkyl substituents (e.g., isopropyl, n-propyl), based on well-established medicinal chemistry principles of the cyclopropyl effect [2]. This compound can serve as a key intermediate or comparator in programs where reducing CYP450-mediated oxidation is a design objective. The 2-methyl group further differentiates the lipophilicity profile from des-methyl analogs, providing an additional tuning handle for balancing potency and ADME properties.

Building Block for Diversity-Oriented Synthesis of Fused Heterocycles

As an Enamine-catalogued building block (EN300-1118366), this compound is suitable for diversity-oriented synthesis and parallel library production. Its tetrahydro core contains reactive sites (secondary amine at N-1, potential functionalization at C-3) that enable further derivatization through amidation, sulfonylation, or alkylation, generating novel chemical space around the imidazo[1,2-a]pyrimidine scaffold [3]. The cyclopropyl and methyl substituents provide a pre-installed differentiated substitution pattern that is not trivially accessible from the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core.

Comparator Compound for Assessing Saturation Effects in Drug Design

This tetrahydro analog can be paired with its fully aromatic counterpart (7-Cyclopropylimidazo[1,2-a]pyrimidine, CAS 375857-72-0) in matched molecular pair analyses to quantify the impact of core saturation on solubility, permeability, metabolic stability, and target binding. The aromatic analog has an ACD/LogP of 1.46 ; the tetrahydro form is predicted to have lower LogP, offering a systematic way to study how saturation affects drug-likeness parameters in the imidazo[1,2-a]pyrimidine series.

Quote Request

Request a Quote for 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.